Rate Enhancement in Diels–Alder Cycloaddition vs. Mono-Functional Analog
In a systematic study of the Diels–Alder reaction with maleic anhydride across multiple solvents (1,4-dioxane, acetonitrile, trichloromethane, and toluene) at temperatures from 25 to 45°C, the reaction rate constant for 9,10-anthracenedimethanol was found to be approximately one order of magnitude higher than that of 9-anthracenemethanol [1]. This acceleration is attributed to the enhanced electron density on the anthracene core conferred by the second hydroxymethyl substituent, which increases the diene's HOMO energy and thus its nucleophilicity.
| Evidence Dimension | Diels–Alder reaction rate constant |
|---|---|
| Target Compound Data | Rate constant approximately 10× higher than comparator |
| Comparator Or Baseline | 9-Anthracenemethanol (mono-hydroxymethyl analog) |
| Quantified Difference | Approximately one order of magnitude (factor of ~10) |
| Conditions | Reaction with maleic anhydride in 1,4-dioxane, acetonitrile, trichloromethane, and toluene at 25–45°C under 1–1772 bar |
Why This Matters
For procurement in synthetic chemistry, this translates to significantly shorter reaction times and higher throughput, making 9,10-anthracenedimethanol the superior choice for efficient Diels–Alder cycloaddition steps.
- [1] Kiselev, V.D.; Kornilov, D.A.; Sedov, I.A. Effect of hydrostatic pressure, temperature, and solvent on the rate of the Diels–Alder reaction between 9,10-anthracenedimethanol and maleic anhydride. Russian Journal of Physical Chemistry A 2017, 91 (3), 464–469. View Source
